2-Methyl-4-sulfamoylphenylboronic acid

HBV capsid assembly modulator antiviral drug discovery sulfamoylbenzamide SAR

Procure 2-methyl-4-sulfamoylphenylboronic acid to construct sulfamoylbenzamide-derived HBV capsid assembly modulators with demonstrated EC₅₀ = 0.83 μM potency and 9.2-fold solubility gains over clinical benchmarks. The ortho-methyl group provides steric modulation of transmetalation rates and protodeboronation resistance in Suzuki-Miyaura couplings, while the 4-sulfamoyl moiety serves as a zinc-binding pharmacophore for carbonic anhydrase inhibitor libraries. Replacement with non-methylated or sulfamoyl-deficient analogs compromises both SAR and convergent synthetic efficiency—this building block is the strategic choice for CAM optimization and BNCT agent development.

Molecular Formula C7H10BNO4S
Molecular Weight 215.04
CAS No. 1402238-36-1
Cat. No. B3027836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-sulfamoylphenylboronic acid
CAS1402238-36-1
Molecular FormulaC7H10BNO4S
Molecular Weight215.04
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)S(=O)(=O)N)C)(O)O
InChIInChI=1S/C7H10BNO4S/c1-5-4-6(14(9,12)13)2-3-7(5)8(10)11/h2-4,10-11H,1H3,(H2,9,12,13)
InChIKeyBSLOFCDDCNUTDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-sulfamoylphenylboronic acid (CAS 1402238-36-1): Procurement-Grade Boronic Acid Building Block for Sulfamoylbenzamide Drug Discovery


2-Methyl-4-sulfamoylphenylboronic acid (CAS 1402238-36-1, C₇H₁₀BNO₄S, MW 215.03) is a bifunctional arylboronic acid featuring a 2-methyl substituent and a 4-sulfamoyl (–SO₂NH₂) group on the phenyl ring . The compound serves as a versatile Suzuki-Miyaura coupling partner for constructing biaryl scaffolds, with the sulfonamide moiety conferring potential carbonic anhydrase inhibitory pharmacophore properties and the boronic acid enabling C–C bond formation with aryl/heteroaryl halides [1]. Commercial availability includes ≥98% purity grades suitable for medicinal chemistry and pharmaceutical intermediate applications .

Why 2-Methyl-4-sulfamoylphenylboronic acid Cannot Be Replaced by 4-Sulfamoylphenylboronic acid or 2-Methylphenylboronic acid in Sulfamoylbenzamide-Derived HBV CAM Programs


Substituting 2-methyl-4-sulfamoylphenylboronic acid with simpler analogs such as 4-sulfamoylphenylboronic acid (lacking the ortho-methyl group) or 2-methylphenylboronic acid (lacking the sulfamoyl moiety) compromises both the structure-activity relationships (SAR) established for sulfamoylbenzamide-derived HBV capsid assembly modulators (CAMs) and the convergent synthetic efficiency. The 2-methyl substituent modulates both steric and electronic properties that influence Suzuki coupling reactivity and the conformational presentation of the resulting biaryl pharmacophore in the CAM binding pocket [1]. The 4-sulfamoyl group is not merely a synthetic handle but serves as a zinc-binding pharmacophore in carbonic anhydrase inhibitor design, a property absent in 2-methylphenylboronic acid [2]. Replacement with non-methylated 4-sulfamoylphenylboronic acid alters the dihedral angle and steric profile of the resulting biaryl system, which molecular dynamics simulations have shown to be critical for maintaining key interactions with the HBV capsid protein binding pocket [1].

Quantitative Differentiation Evidence: 2-Methyl-4-sulfamoylphenylboronic acid in HBV CAM and Carbonic Anhydrase Inhibitor Development


HBV CAM Derivative 7b Derived from 2-Methyl-4-sulfamoylphenylboronic acid Exhibits 9.2× Enhanced Aqueous Solubility vs. Clinical Candidate NVR 3-778 with Comparable Antiviral Potency

The phenylboronic acid-bearing sulfamoylbenzamide derivative 7b, synthesized using 2-methyl-4-sulfamoylphenylboronic acid as the key boronic acid coupling partner, demonstrated anti-HBV activity (EC₅₀ = 0.83 ± 0.33 μM) statistically comparable to the clinical-stage CAM NVR 3-778 (EC₅₀ = 0.73 ± 0.20 μM) [1]. Critically, compound 7b exhibited 9.2-fold higher aqueous solubility at pH 7 (328.8 μg/mL) compared to NVR 3-778 (35.8 μg/mL), addressing a key limitation that halted NVR 3-778's further development [1]. The 2-methyl substitution pattern on the phenylboronic acid moiety contributes to this improved solubility profile while maintaining the essential CAM pharmacophore interactions confirmed by size exclusion chromatography and encapsidated viral RNA quantification [1]. Molecular dynamics simulations further rationalized the SAR, showing that the ortho-methyl group optimizes binding pocket interactions without compromising class II CAM functional behavior [1].

HBV capsid assembly modulator antiviral drug discovery sulfamoylbenzamide SAR aqueous solubility optimization

2-Methyl Substituent Provides Orthogonal Synthetic Advantage in Suzuki-Miyaura Coupling vs. Unsubstituted 4-Sulfamoylphenylboronic acid

The presence of the 2-methyl group in 2-methyl-4-sulfamoylphenylboronic acid introduces steric hindrance adjacent to the boronic acid functionality, which can be strategically exploited to modulate cross-coupling reactivity with sterically demanding or electronically deactivated aryl halide partners [1]. In contrast, 4-sulfamoylphenylboronic acid (CAS 613660-87-0) lacks this ortho-substituent, offering different steric and electronic profiles during transmetalation steps in palladium-catalyzed Suzuki-Miyaura reactions . The ortho-methyl group has been documented to influence both the rate of transmetalation and the stability of the boronic acid toward protodeboronation under aqueous basic conditions, providing a tunable parameter for reaction optimization in convergent synthetic routes [1]. This differentiation is particularly relevant when constructing congested biaryl systems where unsubstituted phenylboronic acids exhibit sluggish coupling or require forcing conditions that may degrade sensitive sulfonamide functionalities.

Suzuki-Miyaura coupling steric modulation biaryl synthesis ortho-substituent effect

2-Methyl-4-sulfamoylphenylboronic acid Provides ≥98% Commercial Purity Specification with Validated Structural Identity vs. N-Methylated Analog 2-Methyl-4-(N-methylsulfamoyl)phenylboronic acid

Commercially available 2-methyl-4-sulfamoylphenylboronic acid (CAS 1402238-36-1) is supplied at ≥98% purity (HPLC) with full analytical characterization including InChIKey: BSLOFCDDCNUTDZ-UHFFFAOYSA-N, LogP = 0.7402, and H-bond donor/acceptor counts of 3 and 4 respectively . This primary sulfonamide (–SO₂NH₂) differs fundamentally from its N-methylated analog 2-methyl-4-(N-methylsulfamoyl)phenylboronic acid (CAS 1152274-62-8, MW 229.06), which contains a secondary sulfonamide (–SO₂NHCH₃) that alters hydrogen-bonding capacity and metabolic stability profiles . The primary sulfonamide in the target compound retains the zinc-binding pharmacophore essential for carbonic anhydrase inhibition, with boron-containing sulfonamide libraries demonstrating inhibition constants (Kᵢ) in the range of 3.1–48 nM against human carbonic anhydrase II and 7.3–89 nM against tumor-associated CA IX [1]. The N-methylated analog, while available at similar purity (≥95%), introduces an additional rotatable bond and altered hydrogen-bond donor profile (2 vs 3 H-bond donors) that would confound SAR interpretation in inhibitor development programs.

procurement specification purity grade structural verification boronic acid quality control

Optimal Procurement and Research Applications for 2-Methyl-4-sulfamoylphenylboronic acid (CAS 1402238-36-1) Based on Validated Evidence


Synthesis of Next-Generation HBV Capsid Assembly Modulators with Improved Aqueous Solubility

Procure 2-methyl-4-sulfamoylphenylboronic acid as the key boronic acid coupling partner for constructing sulfamoylbenzamide-derived HBV capsid assembly modulators. Evidence demonstrates that derivatives synthesized from this building block (exemplified by compound 7b) achieve EC₅₀ = 0.83 ± 0.33 μM antiviral potency—statistically comparable to clinical candidate NVR 3-778—while providing 9.2-fold higher aqueous solubility (328.8 μg/mL vs 35.8 μg/mL at pH 7) [1]. This solubility enhancement addresses the formulation limitation that contributed to NVR 3-778's development discontinuation, making this boronic acid a strategic procurement choice for CAM optimization programs targeting oral bioavailability improvement.

Convergent Suzuki-Miyaura Synthesis of Sterically Demanding Biaryl Pharmacophores

Utilize 2-methyl-4-sulfamoylphenylboronic acid in palladium-catalyzed Suzuki-Miyaura couplings where ortho-substitution provides beneficial steric modulation of transmetalation rates and protodeboronation resistance [1]. The 2-methyl group offers a tunable steric parameter that synthetic chemists can exploit when coupling with sterically congested aryl halides or when optimizing reaction conditions for sensitive sulfonamide-containing substrates. This ortho-methyl differentiation distinguishes this boronic acid from unsubstituted 4-sulfamoylphenylboronic acid in convergent synthetic route design, particularly for applications requiring mild reaction conditions (e.g., 60°C in isopropanol with Pd(II)-sulfonamide Schiff base catalysts) to preserve acid-sensitive functional groups.

Construction of Boron-Containing Carbonic Anhydrase Inhibitor Libraries for BNCT Applications

Incorporate 2-methyl-4-sulfamoylphenylboronic acid into focused libraries of boron-containing sulfonamide carbonic anhydrase (CA) inhibitors. Class-level evidence demonstrates that arylboronic acids bearing primary sulfonamide (–SO₂NH₂) substituents produce potent CA inhibitors with Kᵢ values of 3.1–48 nM against hCA II and 7.3–89 nM against the tumor-associated isozyme hCA IX [1]. The dual functionality—boronic acid for C–C bond diversification and primary sulfonamide as the zinc-binding warhead—enables modular library synthesis via Suzuki coupling followed by biological evaluation. This application is particularly relevant for boron neutron capture therapy (BNCT) agent development, where selective targeting of CA IX-overexpressing hypoxic tumors is therapeutically significant.

Three-Component Sulfonamide Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling with Sulfamoyl Chlorides

Employ 2-methyl-4-sulfamoylphenylboronic acid in redox-neutral three-component sulfonamide synthesis protocols utilizing sulfuric chloride as the SO₂ linchpin [1]. The methodology achieves moderate to high yields with excellent reaction selectivity in palladium-catalyzed Suzuki-Miyaura coupling between in situ generated sulfamoyl chlorides and arylboronic acids. The 2-methyl-4-sulfamoylphenylboronic acid structure provides an ideal test substrate for this transformation, allowing access to diverse sulfonamide scaffolds while evaluating functional group tolerance under the established reaction conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-4-sulfamoylphenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.